molecular formula C22H27N5O3S B14981129 N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B14981129
M. Wt: 441.5 g/mol
InChI Key: MSFXMLCTGRIESU-UHFFFAOYSA-N
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Description

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group, a methoxy group, and a sulfonamide group. It is of significant interest in various fields of scientific research due to its potential pharmacological and industrial applications.

Preparation Methods

The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with N2,3-trimethyl-2H-indazol-6-amine in a mixture of water and methanol at temperatures between 25 and 30°C, yielding the desired product in high yield . Industrial production methods often involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives. For example, N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide is a closely related compound with similar structural features . N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H27N5O3S/c1-14-12-20(15(2)11-19(14)30-6)31(28,29)26-18-9-7-17(8-10-18)25-21-13-22(27(4)5)24-16(3)23-21/h7-13,26H,1-6H3,(H,23,24,25)

InChI Key

MSFXMLCTGRIESU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)C)OC

Origin of Product

United States

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